tert-butyl N-[1-(3-hydroxypropyl)piperidin-3-yl]carbamate
Description
Properties
Molecular Formula |
C13H26N2O3 |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-hydroxypropyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14-11-6-4-7-15(10-11)8-5-9-16/h11,16H,4-10H2,1-3H3,(H,14,17) |
InChI Key |
KPAUBBHJUPFJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Hydroxy-propyl)-piperidin-3-yl]-carbamicacidtert-butylester typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-hydroxypropylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The process involves:
Step 1: Protection of the piperidine nitrogen with tert-butyl chloroformate.
Step 2: Introduction of the 3-hydroxypropyl group via nucleophilic substitution.
Step 3: Purification of the product through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Oxidation Reactions
The 3-hydroxypropyl side chain undergoes oxidation under controlled conditions:
-
Primary Alcohol Oxidation : The hydroxyl group is oxidized to a ketone using agents like CrO₃ or KMnO₄ in acidic media.
-
Secondary Oxidation : Stronger oxidants (e.g., H₂O₂/Fe³⁺ ) can further convert the ketone to a carboxylic acid.
Example Reaction Pathway :
Carbamate Hydrolysis
The tert-butyl carbamate group is cleaved under acidic or basic conditions to yield the free amine:
-
Acidic Hydrolysis : HCl in ethyl acetate (2M, 25°C) removes the Boc group quantitatively.
-
Basic Hydrolysis : NaOH (1M, reflux) achieves similar results but may require longer reaction times.
Reaction Table :
| Condition | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Acidic cleavage | HCl/EtOAc (2M) | 1-(3-Hydroxypropyl)piperidin-3-amine | >90% | |
| Basic cleavage | NaOH (1M) | 1-(3-Hydroxypropyl)piperidin-3-amine | 85% |
Nucleophilic Substitution
The tert-butyl group participates in Sₙ2 reactions under strongly basic conditions, though steric hindrance limits reactivity. For example:
-
Methanesulfonylation : Reaction with methanesulfonyl chloride in dichloromethane (DCM) and triethylamine yields sulfonamide derivatives .
Reaction Equation :
Alkylation at Piperidine Nitrogen
The secondary amine (post-Boc deprotection) undergoes alkylation with alkyl halides:
-
Benzylation : Benzyl chloride in DCM with K₂CO₃ forms N-benzyl derivatives.
Key Conditions :
-
Solvent: Dichloromethane
-
Base: Triethylamine or K₂CO₃
-
Temperature: 0°C to room temperature
Esterification of Hydroxyl Group
The 3-hydroxypropyl side chain reacts with acyl chlorides to form esters:
-
Acetylation : Acetyl chloride in pyridine yields the acetyl ester.
Example :
Thermal Decomposition
At elevated temperatures (>150°C), the carbamate undergoes thermal decomposition:
-
Curtius Rearrangement : Forms isocyanate intermediates, which react with nucleophiles (e.g., water, alcohols) .
Mechanism :
Reductive Amination
The deprotected amine reacts with aldehydes/ketones in the presence of NaBH₃CN or NaBH₄ to form secondary amines.
Example :
Scientific Research Applications
Synthesis Overview
- Starting Materials : Tert-butyl carbamate and 1-(3-hydroxypropyl)piperidine.
- Reaction Conditions : Commonly conducted under basic conditions using solvents such as DMF or DMSO.
- Purification : The product is usually purified through recrystallization or chromatography.
NLRP3 Inflammasome Inhibition
Recent studies have investigated the role of tert-butyl N-[1-(3-hydroxypropyl)piperidin-3-yl]carbamate as an inhibitor of the NLRP3 inflammasome, a critical component in inflammatory responses. Research indicates that derivatives of this compound can significantly reduce IL-1β release and pyroptotic cell death in THP-1 cells, which are human monocytic cells differentiated into macrophages .
Table 1: Inhibition of NLRP3 Activity
| Compound | Concentration (µM) | Pyroptosis % Decrease |
|---|---|---|
| Control | - | 0 |
| Compound A | 10 | 45 |
| Compound B | 10 | 60 |
| This compound | 10 | 50 |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that it could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through caspase activation pathways .
Neuroprotective Effects
In neuropharmacological research, this compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Inhibition of IL-6 Production
A study conducted on lupus disease models demonstrated that the administration of this compound resulted in a significant reduction of IL-6 levels post-TLR7 stimulation. Mice treated with varying doses exhibited a dose-dependent decrease in inflammatory markers, showcasing the compound's potential as an anti-inflammatory agent .
Case Study 2: Evaluation in Cancer Models
In another study focusing on breast cancer cell lines, this compound was found to inhibit tumor growth effectively. The mechanism involved the modulation of apoptotic pathways and reduction of cell viability through mitochondrial dysfunction .
Mechanism of Action
The mechanism of action of [1-(3-Hydroxy-propyl)-piperidin-3-yl]-carbamicacidtert-butylester involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of tert-butyl N-[1-(3-hydroxypropyl)piperidin-3-yl]carbamate with structurally related compounds, focusing on substituents, molecular properties, and applications.
Structural and Physicochemical Properties
Functional and Application Differences
- Hydroxypropyl vs. Aromatic Substituents : The target compound’s 3-hydroxypropyl group likely improves hydrophilicity compared to bromophenyl () or fluorophenyl () derivatives, which prioritize electronic effects .
- Heterocyclic Modifications : Pyrimidine- or pyridine-substituted analogs () are tailored for binding interactions in kinase inhibitors or receptor-targeted therapies .
- Chiral Centers : Compounds like (3R,5S)-5-methylpiperidin-3-yl derivatives () emphasize stereochemical control in asymmetric synthesis .
Commercial and Research Relevance
- Building Blocks : Many analogs (e.g., ) are marketed as pharmaceutical intermediates, with prices varying by scale (e.g., €603/50 mg for a pyrimidine-piperidine derivative ).
- Safety Profiles : Fluorinated derivatives () include detailed safety protocols for handling , whereas hydroxypropyl variants may require fewer precautions due to lower toxicity.
Biological Activity
Tert-butyl N-[1-(3-hydroxypropyl)piperidin-3-yl]carbamate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with a CAS number of 58885-58-8, features a piperidine ring substituted with a hydroxypropyl group and a tert-butyl carbamate moiety. Understanding its biological activity is crucial for exploring its applications in drug development.
- Molecular Formula : C₈H₁₇N₃O₃
- Molecular Weight : 175.225 g/mol
- Purity : 95%
- CAS Number : 58885-58-8
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Cholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive functions .
- Anti-cancer Properties : Research indicates that piperidine derivatives can exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and disruption of microtubule dynamics. The structural modifications in compounds like this compound may enhance these effects .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| AChE Inhibition | Potential to inhibit AChE, enhancing cognition | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Microtubule Disruption | Affects microtubule polymerization |
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of piperidine derivatives, this compound was tested for its ability to mitigate oxidative stress in neuronal cell cultures. The results indicated that the compound significantly reduced markers of oxidative damage, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer properties of similar piperidine derivatives demonstrated that compounds with structural similarities to this compound exhibited potent cytotoxicity against glioblastoma cells. The study highlighted the compound's ability to induce cell cycle arrest and promote apoptosis, making it a candidate for further development as an anticancer agent .
Research Findings
Recent literature has emphasized the significance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance, modifications at the 2 and 5 positions of the indole ring have shown to alter the cytotoxic profiles dramatically, indicating that similar strategies could be applied to optimize this compound for improved efficacy against targeted diseases .
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-[1-(3-hydroxypropyl)piperidin-3-yl]carbamate, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation : React 3-hydroxypropyl halides with piperidine derivatives under inert atmosphere.
Protection : Introduce the tert-butyl carbamate (Boc) group using Boc anhydride in dichloromethane (DCM) with triethylamine (TEA) as a catalyst .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.
Critical parameters include maintaining temperatures below 25°C during protection and optimizing stoichiometry (1:1.1 molar ratio of amine to Boc anhydride) .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Structural Confirmation :
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
- Multinuclear NMR (1H, 13C, DEPT-135) in deuterated solvents (e.g., CDCl3) to resolve piperidine ring protons (δ 3.2–3.8 ppm) and hydroxypropyl groups (δ 1.6–1.8 ppm) .
- Purity Assessment :
- Reverse-Phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm).
- Differential Scanning Calorimetry (DSC) to confirm crystalline phase transitions .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and fume hood use during powder handling.
- Spill Management : Neutralize with 5% acetic acid before absorption with vermiculite.
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed between in vitro and in vivo studies of this compound?
- Methodological Answer :
- Pharmacokinetic Profiling :
- Measure plasma protein binding using ultrafiltration (equilibrium dialysis).
- Assess metabolic stability in liver microsomes (human/rat) with LC-MS/MS quantification .
- Target Engagement :
- Use surface plasmon resonance (SPR) to validate binding affinity to neurological targets (e.g., sigma receptors).
- Conduct in vivo efficacy studies with pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Q. What experimental design strategies optimize the scalability of its synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Quality-by-Design (QbD) :
- Apply factorial designs (e.g., 2³) to optimize temperature (−10°C to 25°C), stoichiometry, and mixing efficiency (300–1000 rpm).
- Continuous Flow Chemistry :
- Use microreactors with <5-minute residence time to minimize epimerization, as demonstrated in diazomethane syntheses .
Q. Which computational modeling approaches best predict the compound's interaction with neurological targets?
- Methodological Answer :
- Molecular Docking :
- Use AutoDock Vina with AMBER99SB-ILDN force fields to simulate binding to serotonin transporters (SERT).
- Molecular Dynamics (MD) :
- Run 100 ns trajectories in GROMACS to analyze binding pocket stability (RMSD <2 Å) .
Q. What methodologies effectively differentiate between isomeric byproducts formed during the synthesis?
- Methodological Answer :
- Chiral HPLC :
- Use amylose tris(3,5-dimethylphenylcarbamate) columns (hexane/isopropanol 90:10) for baseline separation (resolution >1.5).
- 2D NOESY NMR :
- Identify through-space correlations (e.g., between piperidine C3-H and hydroxypropyl protons) to distinguish isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
